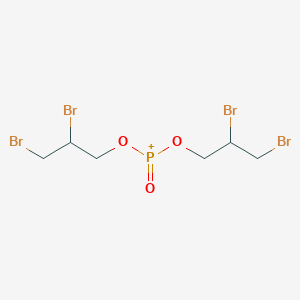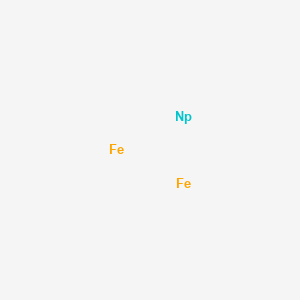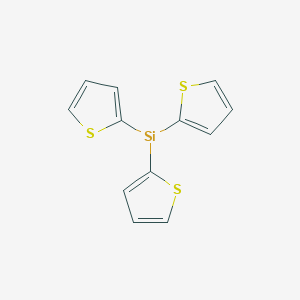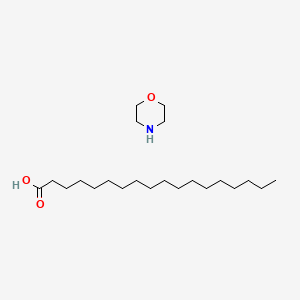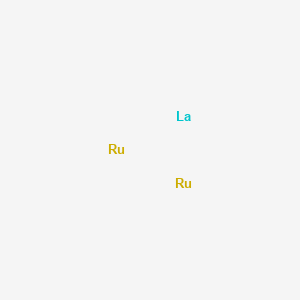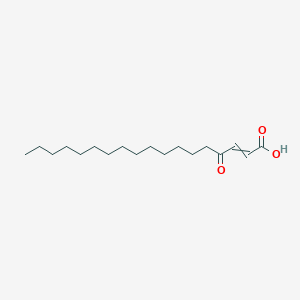
4-Oxooctadec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxooctadec-2-enoic acid is a bioactive fatty acid with a unique γ-oxocrotonate partial structure. This compound is part of a group of unusual fatty acids isolated from the basidiomycete Hygrophorus eburneus . It has demonstrated bactericidal and fungicidal activity, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Oxooctadec-2-enoic acid can be synthesized through aldol condensation reactions. For example, the microwave-assisted synthesis of 4-oxo-2-butenoic acids involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Oxooctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenyl hydrazine, and tolylhydrazine . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include pyrazoline derivatives, which have shown antifungal and antibacterial activities .
Aplicaciones Científicas De Investigación
4-Oxooctadec-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Biology: Its bactericidal and fungicidal properties make it useful in studying microbial inhibition.
Industry: Used in the synthesis of pyrazoline derivatives, which have industrial applications due to their antimicrobial properties
Mecanismo De Acción
The mechanism of action of 4-Oxooctadec-2-enoic acid involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The γ-oxocrotonate partial structure is crucial for its bioactivity, allowing it to target specific pathways in microbial cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxooctadeca-2,9,17-trienoic acid
- 4-Oxooctadeca-2,11,17-trienoic acid
- 4-Oxohexadeca-2,15-dienoic acid
- 4-Oxooctadeca-2,17-dienoic acid
- 4-Oxooctadeca-2,9-dienoic acid
- 4-Oxooctadeca-2,11-dienoic acid
- 4-Oxohexadec-2-enoic acid
Uniqueness
4-Oxooctadec-2-enoic acid is unique due to its specific γ-oxocrotonate partial structure, which imparts significant bactericidal and fungicidal properties. This makes it particularly valuable in applications requiring antimicrobial activity.
Propiedades
Número CAS |
21436-59-9 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-oxooctadec-2-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h15-16H,2-14H2,1H3,(H,20,21) |
Clave InChI |
DOCHQQOWHPNKAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14716640.png)
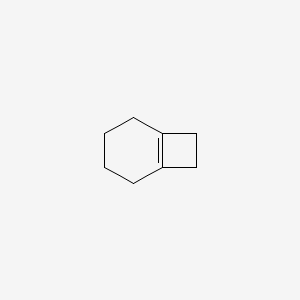
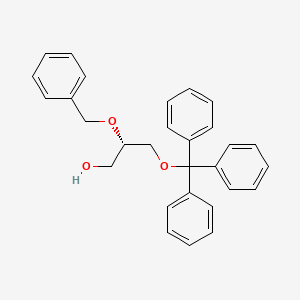

![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

